Myclozolin
Overview
Description
Myclozolin is a synthetic fungicide belonging to the dicarboximide class. It was primarily used to control fungal diseases such as blight, fruit rot, post-harvest diseases, and leaf spot in crops like peanuts, boysenberries, and ornamentals . Despite its effectiveness, this compound is now considered obsolete and is rarely used due to its low mammalian toxicity and the scarcity of data on its environmental impact .
Preparation Methods
The synthesis of myclozolin involves the reaction of 3,5-dichloroaniline with methoxymethyl isocyanate, followed by cyclization to form the oxazolidine-2,4-dione ring . The reaction conditions typically require a solvent such as toluene and a catalyst like triethylamine. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Myclozolin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its fungicidal properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Myclozolin’s unique structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored this compound’s effects on fungal pathogens and its potential use as a model compound for studying fungicide resistance.
Medicine: Although not widely used in medicine, this compound’s structure and reactivity provide insights into the design of new antifungal agents.
Mechanism of Action
Myclozolin exerts its fungicidal effects through contact action. It disrupts the cell membrane integrity of fungal pathogens, leading to cell lysis and death . The molecular targets of this compound include enzymes involved in cell wall synthesis and membrane function, although the exact pathways are not fully understood .
Comparison with Similar Compounds
Myclozolin is part of the dicarboximide fungicide group, which includes other compounds like iprodione and vinclozolin. Compared to these similar compounds, this compound is unique due to its specific chemical structure and the presence of the oxazolidine-2,4-dione ring . This structural difference may contribute to its distinct mode of action and spectrum of activity.
Similar Compounds
Iprodione: Another dicarboximide fungicide used to control a wide range of fungal diseases.
Vinclozolin: A fungicide with similar applications but different chemical structure and properties.
This compound’s uniqueness lies in its specific chemical structure, which influences its reactivity and biological activity, setting it apart from other fungicides in its class .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(methoxymethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4/c1-12(6-18-2)10(16)15(11(17)19-12)9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCOKXNKPOUEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866449 | |
Record name | 3-(3,5-Dichlorophenyl)-5-(methoxymethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-61-8 | |
Record name | Myclozolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54864-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myclozolin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054864618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,5-Dichlorophenyl)-5-(methoxymethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-dichlorophenyl)-5-(methoxymethyl)-5-methyloxazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYCLOZOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9152XLB1NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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